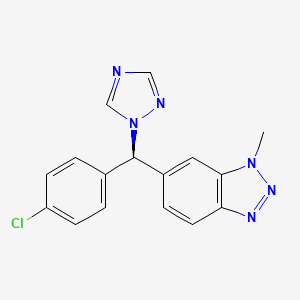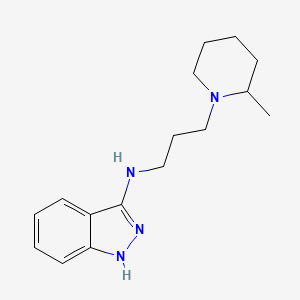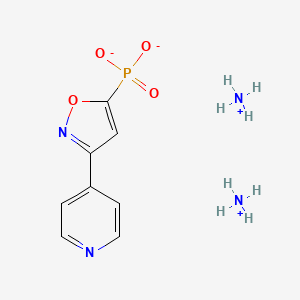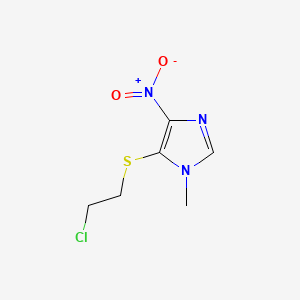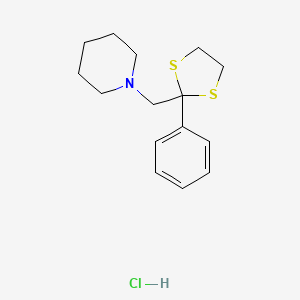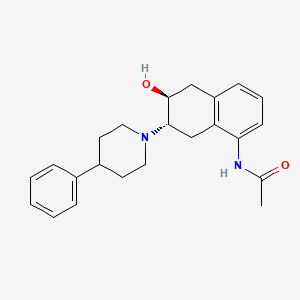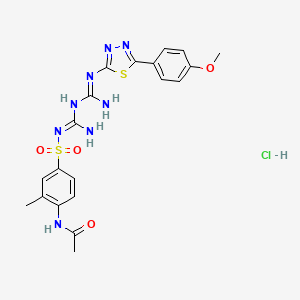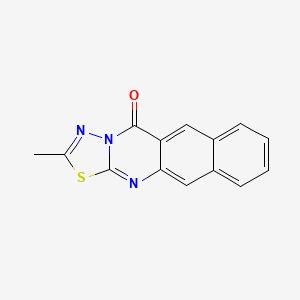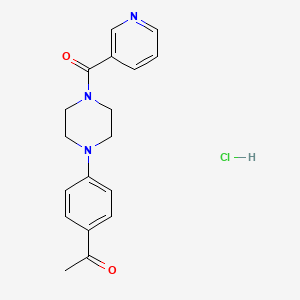
Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride is a complex organic compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 4-acetylphenyl group and a 3-pyridinylcarbonyl group. The monohydrochloride form indicates that it is a hydrochloride salt, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-Acetylphenyl Group: The piperazine ring is then reacted with 4-acetylphenyl halide in the presence of a base such as potassium carbonate to introduce the 4-acetylphenyl group.
Introduction of 3-Pyridinylcarbonyl Group: The final step involves the acylation of the piperazine derivative with 3-pyridinylcarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(4-methylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride
- Piperazine, 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride
- Piperazine, 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride
Uniqueness
Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
CAS No. |
124444-92-4 |
|---|---|
Molecular Formula |
C18H20ClN3O2 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
1-[4-[4-(pyridine-3-carbonyl)piperazin-1-yl]phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C18H19N3O2.ClH/c1-14(22)15-4-6-17(7-5-15)20-9-11-21(12-10-20)18(23)16-3-2-8-19-13-16;/h2-8,13H,9-12H2,1H3;1H |
InChI Key |
JDBHRNAXWAUVQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


